Germanium tetraiodide

カタログ番号 B078950

CAS番号:

13450-95-8

分子量: 580.25 g/mol

InChIキー: CUDGTZJYMWAJFV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

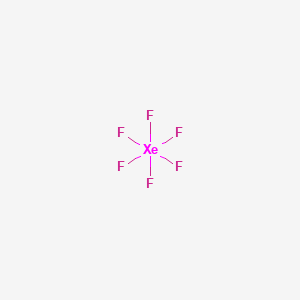

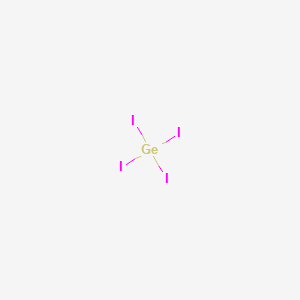

Germanium tetraiodide is a compound with the molecular formula GeI4 . It is a reddish-orange crystal and has a cubic structure . Each Ge4+ is bonded in a tetrahedral geometry to four I1- atoms .

Synthesis Analysis

Germanium tetraiodide can be synthesized by reacting germanium with iodine (I2) or germanium dioxide (GeO2) with hydroiodic acid (HI) solutions . Another method involves the heterophase interaction of an ammonia solution with germanium tetraiodide to yield germanium hydroxide .Molecular Structure Analysis

The molecular structure of germanium tetraiodide is zero-dimensional and consists of eight germanium tetraiodide molecules . The Ge4+ is bonded in a tetrahedral geometry to four I1- atoms. There are one shorter (2.54 Å) and three longer (2.55 Å) Ge–I bond lengths .Chemical Reactions Analysis

Germanium tetraiodide can form iodine-terminated germanium clusters when subjected to pulsed laser ablation in a vacuum . The most abundant cluster found is Ge2I3+ .Physical And Chemical Properties Analysis

Germanium tetraiodide has a molecular weight of 580.26 g/mol . It has a calculated bulk crystalline density of 3.57 g/cm3 . The formation energy from the elements normalized to per atom in the unit cell is -0.265 eV .科学的研究の応用

Atomic Composition, Structure, and Vibrational Spectra of Germanium Clusters Terminated by Iodine

- Application Summary: Germanium tetraiodide is used in the formation of iodine-terminated germanium clusters, which are potential precursors or building blocks for nanoscale technologies .

- Methods of Application: The clusters are formed by pulsed laser ablation of crystalline germanium tetraiodide in vacuum, and in situ analyzed by time-of-flight mass spectroscopy (TOF MS) .

- Results: The most abundant cluster found is Ge2I3+. The structures of the clusters have been elucidated by extensive ab initio calculations at B3LYP/6-311G* theory level, as well as their infrared absorption intensity and Raman scattering activity spectra .

Germanium Detectors in Homeland Security

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of HPGe detectors in various settings, including portal monitors to screen commercial and personal vehicles, aerial and ground radiation surveys, stand-off detection, and gamma-ray imaging .

- Results: The use of HPGe detectors often results in a characterization due to the very high energy resolution .

Electrochemical Behavior of Reduced Graphene Oxide Supported Germanium

- Application Summary: Germanium and germanium-based compounds, including germanium tetraiodide, are widely used in these fields .

Formation of Stable Compounds with Carbene

Production of Germanium Layers in Electronics Industry

- Application Summary: Germanium(II) iodide is used in the electronics industry to produce germanium layers epitaxially through disproportionation reactions .

Multi-sensor Airborne Radiation Survey (MARS) Detector

Formation of Germanium Clusters

- Application Summary: Germanium tetraiodide is used as a precursor for laser ablation to form iodine-terminated germanium clusters, which are potential building blocks for nanoscale technologies .

- Methods of Application: The clusters are formed by pulsed laser ablation of crystalline germanium tetraiodide in vacuum .

- Results: The most abundant cluster found is Ge2I3+. The structures of the clusters have been elucidated by extensive ab initio calculations .

Production of Germanium Layers

- Application Summary: Germanium(II) iodide is used in the electronics industry to produce germanium layers epitaxially through disproportionation reactions .

Formation of Stable Compounds with Carbene

Safety And Hazards

特性

IUPAC Name |

tetraiodogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDGTZJYMWAJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeI4 | |

| Record name | germanium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065469 | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium tetraiodide | |

CAS RN |

13450-95-8 | |

| Record name | Tetraiodogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

232

Citations

Germanium tetrachloride has been shown by several workers1, 2, 3 to be completely ammonolyzed in liquid ammonia solution to germanic imide, Ge (NH) 2 and ammonium chloride. …

Number of citations: 12

pubs.acs.org

… Here we demonstrate that by introducing an additional precursor, germanium tetraiodide (GeI 4 ), in a conventional furnace system that produces GeNWs on silicon, tubular structures of …

Number of citations: 15

pubs.acs.org

… (11) As the isostructural compound of SnI 4 , germanium tetraiodide (GeI 4 ) shows similar properties under high pressure, such as pressure-induced metallization and amorphization. (…

Number of citations: 1

pubs.acs.org

The electroreduction of GeI4 on flame annealed Au(111) films was investigated by in situ STM in the room temperature molten salt 1-butyl-3-methylimidazolium hexafluorophosphate …

Number of citations: 73

pubs.rsc.org

… Germanium Tetraiodide.—As in the case of germanium tetrabromide, germanium tetraiodide had been prepared only by the action of the halogen on metallic germanium, a tedious …

Number of citations: 9

pubs.acs.org

… After 10 minutes, the crystals of germanium tetraiodide which had formed were collected, washed with cold hydriodie acid and air-dried… and the yield of crude germanium tetraiodide was …

Number of citations: 1

pubs.acs.org

… The heat of hydrolysis of germanium tetraiodide was also measured with a twin calorimeter of high sensitivity, electrical calibration being used. The sample was contained in a sealed …

Number of citations: 12

pubs.rsc.org

… More recently, Karantassis and Capatos1 23 passed dry ammonia gas into a solution of germanium tetraiodide in carbon tetrachloride. A white product was precipitated from the …

Number of citations: 10

pubs.acs.org

… The temperature changes of germanium tetraiodide are determined in the mixture calorimetry within the range of 374-520 K. Temperature dependences of the solid and liquid GeI 4 are …

Number of citations: 4

inis.iaea.org

… When heated above 350 decomposition takes place with the formation of gas and germanium tetraiodide. While the triiodide does not react appreciably with “molecular” silver at …

Number of citations: 33

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。